N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions include:
Solvent: Absolute ethanol
Catalyst: Triethylamine
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Cyclization: The thiadiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Cyclization: Reagents like phosphorus oxychloride or sulfuryl chloride in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted acetamides.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential use as an antimicrobial agent due to its ability to inhibit the growth of pathogens.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . The compound targets specific enzymes and proteins within the microbial cells, resulting in their inactivation and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the thiadiazole ring.
N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a nitro group.
N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a nitro group.
Uniqueness
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
N-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-7(16)12-11-14-13-10(19-11)6-8-2-4-9(5-3-8)15(17)18/h2-5H,6H2,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSBLZNUHIVTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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